4-fluoro-7-methyl-1H-indole-2-carboxylic Acid
Description
Broader Context: Indole (B1671886) Scaffolds in Advanced Chemical Research
The indole ring system, a bicyclic structure consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a ubiquitous and privileged scaffold in chemistry. derpharmachemica.comresearchgate.net This structural motif is found in a vast number of biologically active natural products and synthetic compounds, establishing it as a critical entity in medicinal chemistry and drug discovery. derpharmachemica.comnih.gov The versatility of the indole scaffold allows it to interact with a wide array of biological targets, leading to its use in the development of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govaip.org
Prominent examples of indole-based compounds include the neurotransmitter Serotonin, which plays a crucial role in the central nervous system, and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. derpharmachemica.com The structural adaptability of the indole ring enables extensive synthetic modification, allowing chemists to fine-tune the biological and physical properties of molecules. nih.gov Researchers are actively developing novel synthetic methods, often using metal catalysts such as palladium, copper, and rhodium, to construct functionalized indoles for various applications in the pharmaceutical and agricultural industries. derpharmachemica.com This intense focus makes the indole scaffold a central component in the construction of small-molecule libraries for discovering new therapeutic leads. mdpi.com
Role of Fluorinated Organic Compounds in Modern Chemical Synthesis and Design
The introduction of fluorine into organic molecules is a powerful strategy in modern chemical design, with applications spanning pharmaceuticals, agrochemicals, and materials science. wikipedia.orgalfa-chemistry.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant thermal and metabolic stability to fluorinated compounds. wikipedia.orgalfa-chemistry.com Fluorine is the most electronegative element, and its incorporation can profoundly alter a molecule's electronic properties, acidity, and binding interactions without causing significant steric changes, as its atomic radius is similar to that of hydrogen. tcichemicals.com
These unique properties are exploited to enhance the efficacy of bioactive molecules. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com For example, the anticancer drug 5-fluorouracil (B62378) and the antidepressant Fluoxetine owe much of their therapeutic success to the presence of fluorine. wikipedia.orgalfa-chemistry.com In materials science, fluorination is used to create materials with specialized properties such as non-stick and water-repellent surfaces, specialty lubricants, and components for liquid crystal displays. alfa-chemistry.comnbinno.com The strategic placement of fluorine can modulate the electronic properties of organometallic complexes and tune the emissive properties of molecules used in organic electronics. alfa-chemistry.comacs.org
Specific Positioning of 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid within Contemporary Organic Chemistry
This compound is a distinct molecule that combines the privileged indole scaffold with the strategic functionalization of fluorine. As a derivative of indole, it is recognized as part of a significant class of heterocyclic systems prevalent in natural products and medicinal drugs. fluoromart.com Its structure is characterized by three key functionalizations on the indole core: a fluorine atom at position 4, a methyl group at position 7, and a carboxylic acid group at position 2.
Each substituent contributes to the molecule's unique chemical character.
The indole-2-carboxylic acid core is a particularly important scaffold in drug design. It has been identified as a promising framework for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs), where the indole core and the C2 carboxyl group can chelate the two magnesium ions within the enzyme's active site. mdpi.comrsc.org
The fluorine atom at the 4-position is expected to enhance metabolic stability and influence binding interactions through its high electronegativity. vulcanchem.com
The methyl group at the 7-position introduces steric bulk, which can modulate how the molecule fits into hydrophobic pockets of target proteins. vulcanchem.com
This specific combination of functional groups positions this compound as a valuable building block in synthetic and medicinal chemistry. fluoromart.com It serves as a key intermediate for creating more complex molecules with potential therapeutic applications, leveraging the established biological relevance of the indole nucleus and the property-enhancing effects of fluorination. fluoromart.comchemimpex.com
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 891724-25-7 chemscene.com |
| Molecular Formula | C₁₀H₈FNO₂ fluoromart.comchemscene.com |
| Molecular Weight | 193.17 g/mol fluoromart.comchemscene.com |
Identification of Current Research Gaps and Future Academic Opportunities for this compound
While the parent indole-2-carboxylic acid scaffold has been investigated for various biological activities, the specific derivative this compound remains a compound with underexplored potential. This presents several opportunities for future academic research.
A primary research gap is the comprehensive evaluation of its biological activity profile. Given that indole-2-carboxylic acid derivatives are being actively developed as HIV-1 integrase inhibitors, a key future direction would be to synthesize and test this specific compound and its analogues for antiviral activity. mdpi.comrsc.org The unique electronic and steric properties conferred by the 4-fluoro and 7-methyl groups could lead to novel binding interactions and improved potency or resistance profiles.
Furthermore, the potential applications of this compound extend beyond antiviral research. Structurally related indole derivatives have shown promise as anticancer and antimicrobial agents. fluoromart.com Systematic screening of this compound against various cancer cell lines and microbial strains could uncover new therapeutic uses.
In the realm of materials science, fluorinated indole derivatives are of interest for their unique electronic properties. chemimpex.com Research into the potential of this compound as a precursor for novel organic semiconductors or fluorescent probes could open new avenues of investigation. chemimpex.comfluoromart.com The development of new synthetic routes to access this molecule and its derivatives more efficiently would also be a valuable contribution to organic chemistry, facilitating broader exploration of its properties and applications. fluoromart.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 5-fluorouracil |
| Fluoxetine |
| Indomethacin |
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-5-2-3-7(11)6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWFILNRMAXMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluoro 7 Methyl 1h Indole 2 Carboxylic Acid
Comprehensive Retrosynthetic Analysis of the 4-fluoro-7-methyl-1H-indole-2-carboxylic Acid Core
Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For this compound, the primary disconnections are made across the bonds formed during the indole (B1671886) ring synthesis.
A logical retrosynthetic approach would disconnect the C2-C3 and the N1-C7a bonds, which are commonly formed in classical indole syntheses. This leads back to a substituted phenylhydrazine (B124118) and a keto-acid precursor, a strategy central to the Fischer indole synthesis. The key precursor identified through this disconnection is (3-fluoro-6-methylphenyl)hydrazine . This intermediate can be formed from 3-fluoro-6-methylaniline , which in turn can be synthesized from commercially available starting materials like 4-methyl-2-nitroaniline (B134579) through sequential diazotization, fluorination (Schiemann reaction), and reduction of the nitro group. The other required component is pyruvic acid , which provides the C2 (with the carboxylic acid) and C3 atoms of the indole ring.
Alternative disconnections can be envisioned based on other indole syntheses. For instance, a disconnection suitable for a Bartoli synthesis would involve the N1-C2 and C3-C3a bonds, leading back to 1-fluoro-4-methyl-2-nitrobenzene and a vinyl Grignard reagent. A Larock annulation strategy would disconnect the N1-C7a and C2-C3 bonds, pointing to 2-iodo-3-fluoro-6-methylaniline and an alkyne bearing a carboxylate precursor.
Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors
| Disconnection Strategy | Key Bonds Disconnected | Precursor 1 | Precursor 2 |
| Fischer-type | N1-C7a, C2-C3 | (3-fluoro-6-methylphenyl)hydrazine | Pyruvic acid |
| Bartoli-type | N1-C2, C3-C3a | 1-fluoro-4-methyl-2-nitrobenzene | Substituted vinyl Grignard |
| Larock-type | N1-C7a, C2-C3 | 2-iodo-3-fluoro-6-methylaniline | Alkyne with carboxylate group |
Strategic Adaptation of Classical Indole Synthesis Routes
Several classical methods for indole synthesis can be adapted to prepare the this compound core. Each method offers distinct advantages and challenges concerning substrate availability, reaction conditions, and control of regiochemistry.
Modified Fischer Indole Cyclization Approaches
The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. wikipedia.org It involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound. alfa-chemistry.com For the target molecule, the reaction would proceed by heating the phenylhydrazone derived from (3-fluoro-6-methylphenyl)hydrazine and pyruvic acid in the presence of an acid catalyst. alfa-chemistry.comthermofisher.com
The reaction mechanism proceeds through the formation of the hydrazone, which then tautomerizes to an enamine. wikipedia.org A critical wikipedia.orgwikipedia.org-sigmatropic rearrangement follows, leading to a diimine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial; options include Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃. wikipedia.org Polyphosphoric acid (PPA) is also a common and effective catalyst for this transformation.
Table 2: Representative Conditions for Modified Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| ZnCl₂ | Ethanol (B145695) | 80-100 | 65-75 |
| Polyphosphoric Acid (PPA) | None (neat) | 100-140 | 70-85 |
| p-Toluenesulfonic acid | Toluene | 110 (reflux) | 60-70 |
| Boron trifluoride (BF₃) | Acetic Acid | 90-110 | 65-80 |
Contemporary Bartoli Indole Synthesis Pathways
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The presence of a substituent at the ortho position to the nitro group is typically required for the reaction to proceed efficiently, making it well-suited for the synthesis of the target molecule starting from 1-fluoro-4-methyl-2-nitrobenzene. wikipedia.org The steric bulk of the ortho group facilitates the key wikipedia.orgwikipedia.org-sigmatropic rearrangement step in the mechanism. wikipedia.orgonlineorganicchemistrytutor.com
The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org The first two equivalents are involved in the reduction of the nitro group and addition to the resulting nitrosoarene, while the third equivalent acts as a base in the final aromatization step. jk-sci.comonlineorganicchemistrytutor.com A significant advantage of the Bartoli synthesis is its ability to produce indoles with substituents on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org To obtain the desired 2-carboxylic acid, a vinyl Grignard reagent with a masked or precursor carboxylate group would be necessary, followed by a deprotection or oxidation step.
A modification developed by Dobbs enhances the scope of the Bartoli synthesis by using an ortho-bromine as a removable directing group. wikipedia.org
Palladium-Catalyzed (e.g., Larock) Indole Annulation Strategies
The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method offers excellent regioselectivity and functional group tolerance. For the synthesis of this compound, the key starting materials would be 2-iodo-3-fluoro-6-methylaniline and an alkyne such as propiolic acid ethyl ester.
The catalytic cycle typically involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. wikipedia.org Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product. The reaction conditions are crucial and usually involve a palladium source like Pd(OAc)₂, a base (e.g., K₂CO₃), and a chloride source like LiCl. wikipedia.org The choice of alkyne is broad, allowing for the introduction of various substituents at the C2 and C3 positions. wikipedia.org The use of an alkyne with a carboxylate group or a precursor allows for the direct installation of the required functionality at the C2 position.
Table 3: Key Components in Larock Indole Annulation
| Component | Example | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |
| Aryl Halide | 2-iodo-3-fluoro-6-methylaniline | Provides the benzene (B151609) portion of the indole |
| Alkyne | Ethyl propiolate | Provides C2 and C3 atoms of the pyrrole ring |
| Base | K₂CO₃, NaOAc | Neutralizes acid formed, facilitates catalyst turnover |
| Additive | LiCl, n-Bu₄NCl | Chloride source, enhances catalytic activity |
Multicomponent Reaction Methodologies for Indole Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing atoms from all starting materials, offer a highly efficient approach to complex molecules. researchgate.netnih.gov Several MCRs have been developed for indole synthesis. While a specific MCR for this compound is not prominently reported, existing MCRs could potentially be adapted.
For example, some three-component indole syntheses react monosubstituted alkynes, trifluoroacetylated anilines, and bromoarenes. nih.gov Adapting such a strategy would require careful selection of appropriately substituted starting materials to achieve the desired 4-fluoro-7-methyl substitution pattern and subsequent introduction of the 2-carboxylic acid group. Copper-catalyzed MCRs have also been shown to be effective for generating diverse indole-based structures like spirotetrahydrocarbazoles from simpler starting materials. nih.gov The development of a specific MCR for the target molecule would represent a significant advancement in synthetic efficiency.
Stereoselective and Regioselective Synthesis of Substituted Indoles Precursors
The successful synthesis of the target indole hinges on the ability to prepare the key precursors with high regiochemical control. Since the final molecule is achiral, the focus is on regioselectivity rather than stereoselectivity.
The primary challenge lies in the synthesis of the substituted aniline (B41778) or phenylhydrazine precursors, such as 3-fluoro-6-methylaniline . The regioselective introduction of fluorine and methyl groups onto an aniline ring requires a multi-step synthetic sequence. A plausible route could start from a commercially available toluidine or nitrotoluene derivative. For example, starting with 2-methylaniline (o-toluidine), one could perform nitration, which typically directs to the 4- and 6-positions. Separation of the desired 2-methyl-6-nitroaniline (B18888) isomer, followed by reduction, would yield 2,6-diaminotoluene. Subsequent selective diazotization and a Schiemann reaction (using HBF₄ or NaNO₂/HF) on one of the amino groups could introduce the fluorine atom at the desired position, though controlling the selectivity would be challenging.
Targeted Introduction of the Fluorine Moiety at the C4 Position
Introducing a fluorine atom at the C4 position of the indole ring is challenging due to the inherent reactivity of the pyrrole ring, which typically favors electrophilic substitution at C3. acs.org Modern synthetic strategies overcome this by using directing groups to steer the functionalization to the desired position on the benzene core of the indole. acs.org
One effective strategy involves the installation of a directing group, such as a pivaloyl group, at the C3 position. This approach has been shown to selectively direct borylation to the C4 position, which can then be converted to a fluoro group. acs.org Another method utilizes a transition-metal-free, boron-mediated directed C–H hydroxylation, which could potentially be adapted for fluorination. acs.org
Key strategies for C4 functionalization include:
Chelation-Assisted C-H Activation: Employing a directing group at the N1 or C3 position can facilitate metal-catalyzed C-H activation at the C4 position. For instance, installing a pivaloyl group at the C3 position can direct palladium catalysts to functionalize the C4 position. acs.org
Electrophilic Fluorination on Pre-functionalized Substrates: An alternative route involves starting with a pre-functionalized aniline derivative where the fluorine is already in the correct position. Subsequent cyclization, for example, through a Fischer or Hemetsberger indole synthesis, would then form the desired 4-fluoroindole (B1304775) core. The Hemetsberger synthesis, which involves the thermolysis of an ethyl 2-azidoacrylate derivative, is a known method for producing 4-substituted indoles. nih.gov
Regiospecific Methylation at the C7 Position of the Indole Ring
Similar to C4 functionalization, achieving regiospecific methylation at the C7 position requires overcoming the natural reactivity of the indole nucleus. Directing group strategies are paramount for this transformation.
Directing Group-Mediated C-H Methylation: The installation of a suitable directing group on the indole nitrogen (N1 position) is a common and effective method. Groups like pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu2) have been successfully used to direct rhodium or palladium catalysts to the C7 position for various C-H functionalization reactions, including methylation. acs.orgnih.govresearchgate.net A rhodium-catalyzed method has been developed for the C7-methylation of N-pivaloylindoles, demonstrating good to excellent yields. nih.gov
PIII-Directed Methylation: A phosphorus (III) directing group has also been shown to enable rhodium-catalyzed C7-selective methylation of indoles using carboxylic acids or anhydrides as the methyl source via C-C bond activation. researchgate.net
The general reaction for directing group-assisted C7 methylation can be summarized in the table below.
| Directing Group | Catalyst System | Methyl Source | Yield (%) |
| N-Pivaloyl | Rhodium Catalyst | Not Specified | Good to Excellent nih.gov |
| N-P(O)tBu₂ | Palladium/Copper Catalyst | Not Specified | High acs.org |
| P(III) Group | Rhodium Catalyst | Carboxylic Acids/Anhydrides | High researchgate.net |
Functionalization for the Carboxylic Acid Group at C2
The introduction of a carboxylic acid group at the C2 position is a more common transformation for the indole ring. This can be achieved through several well-established methods, often involving the functionalization of a pre-formed indole nucleus.
Carboxylation of 2-Lithiated Indoles: A standard method involves the deprotonation of the C2 position using a strong base like n-butyllithium, followed by quenching the resulting lithiated intermediate with carbon dioxide (CO2). The indole nitrogen must first be protected with a suitable group (e.g., tosyl or BOC) to prevent N-deprotonation.
Oxidation of 2-Methylindole Derivatives: If the synthetic route produces a 4-fluoro-7-methyl-2-methyl-1H-indole intermediate, the C2-methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4).
From Indole-2-carboxamides: The target molecule can be synthesized from its corresponding amide, 4-fluoro-7-methyl-1H-indole-2-carboxamide. Hydrolysis of the amide group, typically under basic conditions (e.g., using NaOH/EtOH), yields the desired carboxylic acid. vulcanchem.com
Optimization Protocols for Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reactant concentrations. acs.orgrsc.org
For instance, in a one-pot Fischer indolisation–N-alkylation sequence, various parameters were adjusted to maximize yield. rsc.org The table below illustrates how changing reaction conditions can impact the outcome of a reaction, based on findings from related indole syntheses. acs.org
Table: Optimization of a Copper-Mediated C4–H Sulfonylation of Indole acs.org Reaction used to illustrate optimization principles.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cu(OAc)₂ | K₂CO₃ | HFIP | 110 | 55 |
| 2 | Cu(OAc)₂ | Na₂CO₃ | HFIP | 110 | 63 |
| 3 | Cu(OAc)₂ | Cs₂CO₃ | HFIP | 110 | 58 |
| 4 | Cu(OAc)₂ | Na₂CO₃ | DCE | 110 | 25 |
| 5 | Cu(OAc)₂ | Na₂CO₃ | Toluene | 110 | <10 |
| 6 | Cu(OAc)₂ | Na₂CO₃ | HFIP | 100 | 52 |
This data demonstrates that the choice of base, solvent, and catalyst loading significantly influences the reaction yield. acs.org For the synthesis of this compound, each step—fluorination, methylation, and carboxylation—would require similar systematic optimization to enhance efficiency. For example, increasing reaction temperature can favor N-alkylation over C-alkylation in some indole reactions, improving regioselectivity. rsc.org
Exploration of Sustainable and Green Chemistry Synthetic Routes
Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. researchgate.net Several green approaches are applicable to the synthesis of indole derivatives.
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. rsc.orgrug.nl An innovative two-step reaction from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed for indole synthesis, proceeding under mild conditions in ethanol without a metal catalyst. rsc.org This approach aligns with green chemistry principles by offering high atom economy and a convergent synthesis. rug.nl
Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemistry (ball milling), represent a significant advancement in green synthesis. A mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea, avoiding the use of bulk solvents and simplifying purification. unica.it
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly solvents like water or ethanol is a key goal of green chemistry. researchgate.net Protocols for synthesizing indole derivatives in aqueous media have been reported, sometimes enhanced by ultrasound irradiation to improve reaction rates and yields. researchgate.net
Biomass-Derived Building Blocks: Utilizing starting materials derived from renewable biomass sources, such as lignin, offers a sustainable alternative to petrochemicals for synthesizing pharmaceutically relevant scaffolds like indoles. researchgate.net
These sustainable methodologies offer promising avenues for the future synthesis of complex molecules like this compound, minimizing the environmental impact of chemical manufacturing. researchgate.net
In Depth Structural Elucidation and Spectroscopic Characterization of 4 Fluoro 7 Methyl 1h Indole 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed Analysis of ¹H NMR Spectral Data and Coupling Constants
No specific experimental data is available.
Comprehensive Examination of ¹³C NMR Spectral Features
No specific experimental data is available.
Application of ¹⁹F NMR Spectroscopy for Fluorine Environment Characterization
No specific experimental data is available.
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structure Assignment
No specific experimental data is available.
Single-Crystal X-ray Diffraction Studies for Solid-State Structure
Molecular Conformation and Bond Geometries
No specific experimental data is available.
Crystal Packing Architecture and Supramolecular Interactions
The crystal packing of 4-fluoro-7-methyl-1H-indole-2-carboxylic acid is anticipated to be governed by a combination of hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to a stable and well-ordered three-dimensional lattice. Studies on analogous fluoro-indole carboxylic acids, such as 5-fluoro-1H-indole-3-carboxylic acid and 6-fluoro-1H-indole-3-carboxylic acid, reveal common supramolecular motifs that are likely to be present in the crystal structure of the title compound. nih.govnih.gov
The methyl group at the 7-position may introduce steric effects that could modulate the π-π stacking geometry, potentially leading to a slipped-parallel or T-shaped arrangement of the indole (B1671886) rings to minimize steric hindrance. The interplay of these various non-covalent forces results in a complex and intricate crystal packing architecture.
Hydrogen Bonding Networks and Intermolecular Forces
Hydrogen bonding is the predominant intermolecular force directing the self-assembly of this compound in the solid state. The primary and most energetic hydrogen bond is the O-H···O interaction between the carboxylic acid groups, leading to the formation of cyclic dimers. nih.govnih.gov
Beyond this primary interaction, the N-H group of the indole ring acts as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of a neighboring dimer. This secondary hydrogen bonding links the dimeric units into extended one-, two-, or three-dimensional networks. For instance, in the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, the dimers are linked via N-H···O hydrogen bonds, forming a more complex network. nih.gov
Table 1: Crystallographic Data for Structurally Related Fluoro-Indole Carboxylic Acids
| Compound Name | Crystal System | Space Group | Key Hydrogen Bonds | Reference |
| 5-fluoro-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | O-H···O, N-H···O | nih.gov |
| 6-fluoro-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | O-H···O, N-H···O | nih.gov |
| 5-methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | O-H···O (cyclic dimers) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₈FNO₂), HRMS would yield an exact mass that can be used to confirm its molecular formula.
The theoretical monoisotopic mass of this compound is calculated to be 193.05391 Da. uni.lu In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions. The high resolving power of the mass analyzer allows for the differentiation of ions with very similar nominal masses.
For instance, the protonated molecule [C₁₀H₉FNO₂]⁺ would have a theoretical m/z of 194.06119. uni.lu An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition.
Table 2: Predicted HRMS Data for this compound (Isomer: 7-fluoro-4-methyl-1H-indole-2-carboxylic acid)
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 194.06119 | 136.4 |
| [M+Na]⁺ | 216.04313 | 147.7 |
| [M-H]⁻ | 192.04663 | 137.0 |
| [M+NH₄]⁺ | 211.08773 | 156.7 |
| [M+K]⁺ | 232.01707 | 143.3 |
| [M+H-H₂O]⁺ | 176.05117 | 130.3 |
| [M+HCOO]⁻ | 238.05211 | 157.0 |
| [M+CH₃COO]⁻ | 252.06776 | 179.2 |
Data sourced from PubChemLite for the isomer 7-fluoro-4-methyl-1h-indole-2-carboxylic acid. uni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. The spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of the indole ring, the carboxylic acid group, the C-F bond, and the methyl group.
The most prominent features in the IR spectrum would be the stretching vibrations of the O-H and N-H bonds. Due to the strong hydrogen bonding in the solid state, the O-H stretching vibration of the carboxylic acid is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹. The N-H stretching vibration of the indole ring, also involved in hydrogen bonding, would likely be observed as a sharper band around 3400-3300 cm⁻¹. mdpi.com
The carbonyl (C=O) stretching vibration of the carboxylic acid dimer is another strong and characteristic band, typically appearing in the range of 1710-1680 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibration will likely produce a strong band in the 1250-1000 cm⁻¹ region. The C-H stretching and bending vibrations of the methyl group and the aromatic ring will also be present in their characteristic regions.
Raman spectroscopy would provide complementary information, with the non-polar C=C bonds of the indole ring and the symmetric vibrations often showing strong signals.
Table 3: Expected Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (H-bonded) | 3300-2500 | Strong, Broad | Weak |
| N-H stretch (H-bonded) | 3400-3300 | Medium, Sharp | Medium |
| C-H stretch (aromatic) | 3100-3000 | Medium | Strong |
| C-H stretch (methyl) | 3000-2850 | Medium | Medium |
| C=O stretch (dimer) | 1710-1680 | Strong | Medium |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong | Strong |
| N-H bend | 1650-1550 | Medium | Weak |
| C-O stretch | 1320-1210 | Strong | Medium |
| O-H bend | 1440-1395 | Medium, Broad | Weak |
| C-F stretch | 1250-1000 | Strong | Weak |
Chiroptical Studies (e.g., Circular Dichroism) if Chiral Derivatives are Explored
While this compound itself is an achiral molecule, the exploration of its chiral derivatives would necessitate the use of chiroptical techniques such as circular dichroism (CD) spectroscopy to characterize their stereochemical properties. The indole chromophore is known to be sensitive to its chiral environment, making CD a powerful tool for probing the absolute configuration and conformational preferences of chiral indole-containing molecules.
The synthesis of chiral indole derivatives can be achieved through various asymmetric methodologies. rsc.orgnih.gov If a chiral center were introduced into a derivative of this compound, for example, by derivatization of the carboxylic acid with a chiral alcohol or amine, the resulting molecule would exhibit a characteristic CD spectrum.
The electronic transitions of the indole ring, which give rise to its UV-Vis absorption spectrum, would show differential absorption of left- and right-circularly polarized light. The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the stereochemistry of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra of different enantiomers and conformers, aiding in the assignment of the absolute configuration.
Furthermore, studies on the magnetic circular dichroism (MCD) of indole and its derivatives have been reported, providing insights into the electronic structure of the indole chromophore. nih.govacs.org Such studies could complement CD analysis in the characterization of chiral derivatives of this compound.
Computational Chemistry and Theoretical Investigations of 4 Fluoro 7 Methyl 1h Indole 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of a molecule's electronic characteristics. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's physical and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. core.ac.uk For 4-fluoro-7-methyl-1H-indole-2-carboxylic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. nih.gov
These calculations provide crucial information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov
In a study on the analogous compound 4-fluoro-7-methyl-1H-indole-2-carboxamide, DFT calculations identified HOMO and LUMO energy values of -6.2 eV and -1.8 eV, respectively. vulcanchem.com This suggests that such molecules can participate in charge-transfer interactions. vulcanchem.com The electron density distribution shows that the fluorine atom creates a localized electron-deficient region, influencing the molecule's interactions. vulcanchem.com
Table 1: Predicted Electronic Properties of an Indole (B1671886) Derivative Analog Data based on a study of 4-fluoro-7-methyl-1H-indole-2-carboxamide. vulcanchem.com
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability |
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The EPS map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are characteristic of nucleophilic sites (e.g., lone pairs on oxygen or nitrogen atoms). nih.govresearchgate.net
Blue Regions: Indicate positive electrostatic potential, electron-poor areas, and are characteristic of electrophilic sites (e.g., hydrogen atoms attached to electronegative atoms). nih.govresearchgate.net
Green Regions: Represent neutral or near-zero potential. nih.gov
For this compound, the EPS analysis is expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the electronegative fluorine atom. Conversely, the hydrogen atom of the carboxylic acid and the N-H group of the indole ring would exhibit positive potential, making them susceptible to interaction with nucleophiles and capable of acting as hydrogen bond donors. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. faccts.dewisc.edu It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the intuitive Lewis structures of bonds, lone pairs, and anti-bonding orbitals. faccts.de
A key application of NBO analysis is the study of hyperconjugation and intermolecular interactions, such as hydrogen bonds. rsc.org This is achieved by quantifying the "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO. The energy of this interaction (E(2)) indicates the strength of the electronic delocalization.
In the context of this compound, NBO analysis is particularly useful for characterizing the strong hydrogen bonds that form when two molecules dimerize via their carboxylic acid groups. Studies on similar molecules have used NBO to investigate the interactions between the lone pair (LP) on a carbonyl oxygen (donor) and the anti-bonding orbital (σ*) of the O-H bond of the adjacent molecule (acceptor). nih.gov
Table 2: Representative NBO Donor-Acceptor Interactions in a Carboxylic Acid Dimer
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (O) | σ* (O-H) | High | Intermolecular Hydrogen Bond |
| LP (N) | π* (C=C) | Moderate | Intramolecular Hyperconjugation |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule.
For this compound, a key flexible bond is the C-C bond connecting the indole ring to the carboxylic acid group. The orientation of the -COOH group relative to the ring can be investigated through potential energy surface (PES) scans. In this method, the dihedral angle is systematically varied, and the energy is calculated at each step to find the most stable conformers. nih.gov
While molecular mechanics provides a computationally less expensive way to explore conformations, Molecular Dynamics (MD) simulations offer a more dynamic picture. nih.gov MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov This allows researchers to observe conformational changes, molecular flexibility, and interactions with solvent molecules, providing a more realistic understanding of the molecule's behavior in a biological or chemical system. nih.gov
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. scilit.com Calculated chemical shifts are typically compared to experimental values to validate the computed structure.
Vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be accurately calculated using DFT. mdpi.com The calculation provides the frequencies and intensities of the fundamental vibrational modes of the molecule. These theoretical spectra can be compared with experimental Fourier-transform infrared (FT-IR) spectra to assign the observed absorption bands to specific molecular motions, such as the stretching of O-H, N-H, and C=O bonds or the bending of C-H bonds. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity. mdpi.com
Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | ~3400 | Broad band, ~3300-2500 |
| N-H Stretch (Indole) | ~3350 | ~3300 |
| C=O Stretch (Carboxylic Acid) | ~1720 | ~1680 |
Computational Studies of Reaction Mechanisms Relevant to Synthesis and Reactivity
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
For the synthesis of this compound, computational studies can be used to explore various synthetic routes, such as the Fischer indole synthesis or the Hemetsberger-Knittel synthesis. These studies can help predict the regioselectivity of certain steps, for instance, why substitution occurs at a particular position on the indole ring. vulcanchem.com By comparing the activation energies of different possible pathways, chemists can understand why one product is formed over another and can use this knowledge to optimize reaction conditions for higher yields and purity. montclair.edu
Molecular Docking and Dynamics Simulations with Relevant Biological Macromolecules (conceptual, no specific outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target. For this compound, a conceptual docking study would involve preparing the 3D structure of the molecule and docking it into the active site of a relevant biological macromolecule, such as an enzyme. Indole-2-carboxylic acid derivatives have been investigated as inhibitors for various enzymes, including HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1). mdpi.comnih.govnih.gov
The process involves several key steps. First, the three-dimensional coordinates of the target protein are obtained, often from crystallographic data. Then, the structure of this compound is modeled and optimized for its lowest energy conformation. Docking algorithms then systematically sample a large number of orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy.
The specific structural features of this compound would conceptually play distinct roles in its interaction with a receptor:
The indole-2-carboxylic acid core is a critical pharmacophore. The carboxylic acid group can act as a hydrogen bond donor and acceptor and has been shown in related compounds to chelate divalent metal ions (like Mg²⁺) often found in enzyme active sites. mdpi.comnih.gov
The fluorine atom at the 4-position is an electronegative group that can alter the electronic properties of the indole ring and participate in electrostatic or halogen bonding interactions.
The methyl group at the 7-position introduces steric bulk and a hydrophobic region, which could favorably interact with nonpolar pockets within the receptor's active site.
Following molecular docking, molecular dynamics (MD) simulations can provide deeper insight into the dynamic nature of the ligand-receptor complex. nih.govnih.gov While docking provides a static snapshot of the binding pose, MD simulations model the movement of atoms in the complex over time, typically on the nanosecond to microsecond scale. nih.govnih.gov This allows for an assessment of the stability of the predicted binding mode, revealing how the ligand and protein adapt to each other. MD simulations can confirm the stability of key interactions observed in docking and identify conformational changes in the protein upon ligand binding. nih.govnih.gov
| Structural Moiety of Ligand | Potential Type of Interaction | Potential Interacting Partner on Macromolecule |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bonding, Ionic Interactions, Metal Chelation | Polar amino acid residues (e.g., Arginine, Lysine), Metal cofactors (e.g., Mg²⁺, Zn²⁺) |
| Indole N-H Group | Hydrogen Bonding | Amino acid backbone carbonyls or side chains (e.g., Aspartate, Glutamate) |
| Fluorine Atom | Electrostatic Interactions, Halogen Bonds | Electrophilic regions or specific amino acid residues |
| Methyl Group | Hydrophobic (van der Waals) Interactions | Nonpolar amino acid residues (e.g., Leucine, Valine, Isoleucine) |
| Indole Ring System | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (without specific efficacy data)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology aimed at establishing a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.goveurjchem.com For a series of analogs of this compound, a QSAR model could be developed to predict their activity and guide the design of new, potentially more potent molecules.
The development of a robust QSAR model involves several stages. First, a dataset of compounds with structural variations and their corresponding experimentally measured biological activities is required. The structures are then used to calculate a wide range of molecular descriptors, which are numerical values that characterize the physicochemical properties of the molecules.
These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO).
Steric Descriptors: These relate to the three-dimensional size and shape of the molecule, including molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with the most common descriptor being the logarithm of the partition coefficient (LogP).
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these provide highly detailed electronic and structural information.
Once the descriptors are calculated, statistical methods are employed to build a mathematical equation that links a subset of these descriptors to the biological activity. Common statistical techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). eurjchem.com The goal is to find the simplest model with the highest predictive power.
A critical aspect of QSAR modeling is rigorous validation to ensure the model is not a result of chance correlation and can accurately predict the activity of new compounds. eurjchem.com Validation is typically performed using internal methods, such as cross-validation (e.g., leave-one-out), and external validation, where the model's predictive ability is tested on a set of compounds that were not used in its development. eurjchem.com The resulting QSAR model can highlight which molecular properties are most important for the desired biological activity, providing a conceptual framework for future chemical modifications.
| Descriptor Class | Example Descriptor | Conceptual Information Provided |
|---|---|---|
| Electronic | Dipole Moment | Overall polarity of the molecule, influencing interactions in a polar environment. |
| Steric | Molecular Volume | The space occupied by the molecule, relevant for fitting into a receptor's binding site. |
| Hydrophobic | LogP | Lipophilicity, affecting membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Molecular branching and compactness. |
| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and stability of the molecule. |
Chemical Reactivity and Derivatization Strategies for 4 Fluoro 7 Methyl 1h Indole 2 Carboxylic Acid
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position is a primary site for functionalization, enabling the creation of various derivatives such as esters and amides, or its removal or reduction to introduce different functionalities.
Esterification and Amidation Reactions
Standard peptide coupling methodologies are routinely employed for the conversion of 4-fluoro-7-methyl-1H-indole-2-carboxylic acid into its corresponding esters and amides. These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or an amine.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method for preparing simple alkyl esters. For more complex esters, coupling agents can be utilized.
Amidation: The synthesis of amides from this compound is a widely reported transformation, often serving as a key step in the development of biologically active compounds. The reaction is typically carried out using a coupling agent to form an active ester intermediate, which then readily reacts with a primary or secondary amine. Commonly used coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). The choice of base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial for neutralizing the acid formed during the reaction and ensuring high yields.
| Amine | Coupling Reagents | Base | Solvent | Product | Yield (%) |
| Ammonia (B1221849) | BOP | - | - | 4-fluoro-7-methyl-1H-indole-2-carboxamide | - |
| Various Amines | EDC·HCl, HOBt | DIPEA | - | N-substituted-4-fluoro-7-methyl-1H-indole-2-carboxamides | Good to Excellent |
| Aniline (B41778) Derivatives | EDC, DMAP, HOBt (catalytic) | DIPEA | Acetonitrile | N-aryl-4-fluoro-7-methyl-1H-indole-2-carboxamides | Good to Excellent |
This table presents generalized conditions for amidation reactions based on standard literature procedures for similar indole-2-carboxylic acids.
Decarboxylation and Reduction Strategies
The carboxylic acid group can also be removed from the indole (B1671886) ring or reduced to an alcohol, providing further opportunities for diversification.
Decarboxylation: The removal of the C2-carboxylic acid group from substituted indoles can be achieved under various conditions. Heating the indole-2-carboxylic acid in a high-boiling solvent like quinoline, often in the presence of a copper catalyst such as copper chromite or cuprous oxide, is a classical method for decarboxylation. cdnsciencepub.com More recent methods involve metal-catalyzed decarboxylative cross-coupling reactions, which allow for the direct formation of a new bond at the C2 position upon removal of the carboxyl group. For instance, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been reported, providing a route to N-aryl indoles. organic-chemistry.org
Reduction: The reduction of the carboxylic acid to a primary alcohol furnishes (4-fluoro-7-methyl-1H-indol-2-yl)methanol. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The resulting alcohol can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to an alkyl halide for subsequent substitution reactions.
Functionalization of the Indole Nitrogen (N1)
The nitrogen atom of the indole ring (N1) is another key site for derivatization. Its nucleophilicity allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The alkylation of the indole nitrogen is typically achieved by treating the indole derivative with an alkyl halide in the presence of a base. Common bases used for this purpose include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or THF. rsc.org The choice of the alkylating agent can be varied to introduce a wide range of alkyl or substituted alkyl groups at the N1 position. For indole-2-carboxylates, N-alkylation can also be performed under phase-transfer catalysis conditions.
N-Acylation: The introduction of an acyl group at the indole nitrogen can be accomplished using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. Direct N-acylation of indoles with carboxylic acids can also be achieved using specific catalytic systems. clockss.org This modification is often employed to introduce a variety of functional groups and to alter the electronic properties of the indole ring.
| Reaction | Reagents | Solvent | Product |
| N-Alkylation | Alkyl halide, NaH | DMF or THF | 1-Alkyl-4-fluoro-7-methyl-1H-indole-2-carboxylic acid derivative |
| N-Acylation | Acyl chloride, Base | Dichloromethane | 1-Acyl-4-fluoro-7-methyl-1H-indole-2-carboxylic acid derivative |
This table illustrates general conditions for N-alkylation and N-acylation of indole derivatives.
Nucleophilic Substitutions at N1
While direct nucleophilic substitution at the indole nitrogen is not a typical reaction for the parent indole, N-substituted indoles can be synthesized through various methods, including the copper-catalyzed decarboxylative N-arylation mentioned earlier. organic-chemistry.org This reaction provides a direct route to N-aryl indoles from the corresponding indole-2-carboxylic acids.
Electrophilic Aromatic Substitution Reactions on the Indole Ring System
The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic attack. The position of electrophilic substitution is directed by the existing substituents on the ring. In the case of this compound, the C3 position is the most activated and sterically accessible site for electrophilic attack. The electron-donating nature of the indole nitrogen strongly activates the C3 position.
The directing effects of the substituents on the benzene (B151609) ring (4-fluoro and 7-methyl) would also influence the regioselectivity of electrophilic substitution on the benzenoid part of the indole. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. However, electrophilic substitution on the pyrrole (B145914) ring is generally much more facile than on the benzene ring of the indole nucleus.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For indoles, milder reaction conditions are often required to avoid polymerization or side reactions. For instance, halogenation can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C3 position.
| Reaction | Reagent | Position of Substitution | Product |
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-4-fluoro-7-methyl-1H-indole-2-carboxylic acid |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 | 3-Chloro-4-fluoro-7-methyl-1H-indole-2-carboxylic acid |
This table outlines the expected products of electrophilic halogenation on the this compound scaffold based on general indole reactivity.
Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Diversification
Cross-coupling reactions catalyzed by transition metals, particularly palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These methods offer a versatile strategy for the derivatization of the this compound core. The primary reactions in this class include the Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govorganic-chemistry.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction creates a new C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orglibretexts.org To apply this reaction to the indole scaffold, a leaving group (e.g., Br, I, OTf) would typically be required at the position intended for functionalization. While direct C-F bond activation for Suzuki coupling is challenging, it is not impossible. More commonly, C-H activation/borylation could be employed to install a boronic ester onto the indole ring, which could then participate in a subsequent Suzuki coupling with an aryl halide.
Sonogashira Coupling: The Sonogashira reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is catalyzed by both palladium and copper complexes. nih.govrsc.org This reaction is exceptionally useful for introducing alkynyl moieties, which can serve as handles for further chemical transformations. Similar to the Suzuki coupling, this would require the presence of a suitable halide or triflate on the indole ring for the reaction to proceed efficiently under standard conditions. nih.gov One-pot syntheses involving Sonogashira coupling followed by intramolecular cyclization are a common strategy for building complex indole derivatives. rsc.org
Metalation: Directed ortho-metalation (DoM) is another strategy for functionalization. The carboxylic acid group or the N-H proton could direct a strong base (like an organolithium reagent) to deprotonate a specific C-H bond on the ring, creating a nucleophilic center. This lithiated intermediate can then be quenched with various electrophiles to install new functional groups. For instance, deprotonation at the C3 position is common for N-protected indoles, which could then be reacted with an electrophile.
The diversification of this compound through these methods would allow for the synthesis of a vast library of analogues with modified properties, which is crucial in fields like medicinal chemistry and materials science. rsc.orgnih.gov
Table 2: Overview of Potential Cross-Coupling Strategies
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed | Potential Application |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Organic Halide/Triflate | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²) | Introduction of aryl or vinyl groups. libretexts.org |
| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | Pd(0) complex + Cu(I) salt (e.g., CuI) + Base | C(sp²)-C(sp) | Introduction of alkynyl functional groups. wikipedia.orgnih.gov |
| Heck | Alkene + Organic Halide/Triflate | Pd(0) or Pd(II) complex + Base | C(sp²)-C(sp²) | Vinylation of the indole core. |
| Buchwald-Hartwig | Amine/Alcohol + Organic Halide/Triflate | Pd(0) complex + Ligand + Base | C(sp²)-N or C(sp²)-O | Amination or etherification of the indole core. |
Synthesis of Polymeric Precursors or Supramolecular Building Blocks
The structure of this compound contains several key functional groups that make it an attractive candidate as a monomer for polymerization or as a building block for designing complex supramolecular assemblies. rsc.org
Polymeric Precursors: The molecule possesses two primary sites for incorporation into a polymer backbone: the carboxylic acid group and the N-H group of the indole ring.
Polyamides and Polyesters: The carboxylic acid can be readily converted into an acyl chloride or activated ester. This activated derivative can then react with diamines to form polyamides or with diols to form polyesters. The resulting polymers would feature the rigid, aromatic indole unit as part of the polymer backbone, potentially imparting useful thermal and mechanical properties.
Polymers via N-H Functionalization: The indole nitrogen can participate in polymerization reactions after deprotonation. For example, it could react with dihalides in a polycondensation reaction.
Supramolecular Building Blocks: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to direct the self-assembly of molecules into ordered, functional structures. rsc.orgunizar.es
Hydrogen Bonding: The carboxylic acid group is a classic hydrogen-bonding motif. It contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O), allowing it to form strong, directional hydrogen bonds. This can lead to the formation of well-defined dimers or extended one-dimensional ribbons in the solid state. The indole N-H group provides an additional hydrogen bond donor site.
π-π Stacking: The planar, electron-rich indole ring system is prone to π-π stacking interactions. These interactions can help to organize the molecules into columnar or layered structures.
Halogen Bonding: The C4-fluorine atom, while a weak halogen bond donor, could potentially participate in interactions with strong electron-donating atoms, further influencing the self-assembly process.
By leveraging these functionalities, this compound can be used to construct novel materials, from functional polymers to self-assembled gels and liquid crystals. unizar.es
Table 3: Functional Groups and Their Roles in Self-Assembly and Polymerization
| Functional Group | Type of Interaction / Reaction | Potential Resulting Structure |
|---|---|---|
| -COOH (Carboxylic Acid) | Hydrogen Bonding (Dimerization) | Supramolecular dimers or chains. |
| -COOH (Carboxylic Acid) | Polycondensation (with diols/diamines) | Polyesters or Polyamides. |
| -NH (Indole Nitrogen) | Hydrogen Bonding (Donation) | Stabilization of supramolecular networks. |
| -NH (Indole Nitrogen) | Polycondensation (with dihalides) | N-linked polymers. |
| Indole Aromatic System | π-π Stacking | Stacked columnar or layered assemblies. |
| C-F (Fluorine) | Weak Halogen Bonding / Dipole Interactions | Fine-tuning of molecular packing. |
Biological Research Perspectives: Mechanistic Exploration of 4 Fluoro 7 Methyl 1h Indole 2 Carboxylic Acid
Exploration of Potential Biological Targets and Molecular Pathways
While direct and extensive studies on 4-fluoro-7-methyl-1H-indole-2-carboxylic acid are limited in publicly available research, its structural motifs are present in compounds investigated for various biological activities. The indole-2-carboxylic acid core, for instance, has been identified as a promising scaffold for developing inhibitors of viral enzymes. nih.govrsc.org By examining closely related analogs, particularly its carboxamide derivative, we can infer potential biological targets and molecular pathways for the parent carboxylic acid.
Research into derivatives of 4-fluoro-7-methyl-1H-indole provides significant insight into its potential as an enzyme inhibitor. The closely related compound, 4-fluoro-7-methyl-1H-indole-2-carboxamide, has demonstrated inhibitory activity against several enzymes in non-human in vitro systems. vulcanchem.com It shows nanomolar activity against the histone methyltransferase SETD2, an enzyme involved in histone H3K36 trimethylation. vulcanchem.com Furthermore, this carboxamide derivative has been shown to inhibit the SARS-CoV-2 RNA-dependent RNA polymerase. vulcanchem.com
The broader indole-2-carboxylic acid scaffold has been successfully developed as a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication. nih.gov These inhibitors function by chelating two Mg²⁺ ions within the enzyme's active site, a mechanism critically dependent on the indole (B1671886) core and the C2 carboxyl group. nih.govrsc.org Additionally, other substituted indole-2-carboxylic acid derivatives have been investigated as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism. researchgate.net
| Compound/Scaffold | Enzyme Target | Observed Activity | Reference |
|---|---|---|---|
| 4-fluoro-7-methyl-1H-indole-2-carboxamide | Histone Methyltransferase (SETD2) | IC₅₀ = 320 nM | vulcanchem.com |
| 4-fluoro-7-methyl-1H-indole-2-carboxamide | SARS-CoV-2 RNA-dependent RNA Polymerase | 45% inhibition at 10 µM | vulcanchem.com |
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | IC₅₀ = 0.13 µM | nih.gov |
Beyond enzyme inhibition, the indole framework is known to interact with various receptors. The carboxamide analog of this compound has been identified as a negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1). vulcanchem.com In non-human cell-based assays, it was shown to significantly reduce calcium mobilization induced by a CB1 agonist. vulcanchem.com This suggests that the core structure of 4-fluoro-7-methyl-1H-indole has the potential to interact with G-protein coupled receptors and modulate their activity.
| Compound | Receptor Target | Observed Activity | Reference |
|---|---|---|---|
| 4-fluoro-7-methyl-1H-indole-2-carboxamide | Cannabinoid Receptor 1 (CB1) | Negative Allosteric Modulator (78% reduction of agonist-induced Ca²⁺ mobilization at 1 µM) | vulcanchem.com |
While specific biophysical data from techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound are not prevalent in the literature, computational modeling provides valuable insights into its potential interactions. Molecular docking studies of related indole-2-carboxylic acid derivatives targeting HIV-1 integrase revealed key binding modes. nih.gov These studies showed that the indole nucleus and the C2 carboxyl group are crucial for chelating with two magnesium ions in the enzyme's active site. rsc.org Further structural optimizations indicated that adding longer branches to other positions on the indole core could improve interactions with nearby hydrophobic cavities. nih.gov Similarly, docking studies of pyrazole-carboxylic acid amides with Succinate Dehydrogenase (SDH) have shown that the carbonyl oxygen can form critical hydrogen bonds with tyrosine and tryptophan residues in the protein's active pocket. mdpi.com These computational approaches are instrumental in characterizing the specific atomic-level interactions that drive ligand binding and biological activity.
Structure-Activity Relationship (SAR) Studies for Intrinsic Biological Activity (focus on molecular features and interactions)
The intrinsic biological activity of an indole derivative is highly dependent on the nature and position of its substituents. The fluorine atom at C4 and the methyl group at C7 on the this compound scaffold are predicted to have distinct and significant impacts on its molecular recognition and binding affinity.
The incorporation of fluorine into biologically active molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. daneshyari.comtandfonline.com The fluorine atom at the C4 position of the indole ring can influence molecular interactions in several ways:
Enhanced Binding Affinity : Due to its high electronegativity, fluorine can alter the electronic properties of the indole ring, potentially leading to more favorable interactions with a target protein. tandfonline.comrsc.org It can participate in forming hydrogen bonds or other non-covalent interactions, thereby increasing binding affinity. nih.gov For example, in one study on ectonucleotidase inhibitors, the electronegative effect of fluorine enhanced potency by reducing the enzyme's hydrolytic activity. rsc.org
Metabolic Stability : Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability of the compound. daneshyari.com This is a common strategy to slow down the oxidative metabolism by cytochrome monooxygenases. daneshyari.com
Physicochemical Properties : Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to penetrate cell membranes and access hydrophobic pockets within a target protein. nih.gov
The precise positioning of the fluorine atom is critical; studies on related compounds have shown that moving a fluorine substituent can be detrimental to efficacy, highlighting the importance of its specific location for optimal interaction with a biological target. acs.org
The functionalization of the C7 position of the indole ring is a key strategy for modulating biological activity, though it can be synthetically challenging compared to modifications at other positions. rsc.orgnih.gov The methyl group at C7 in this compound likely plays a significant role in defining its interaction with target proteins.
Steric Influence : The methyl group introduces steric bulk at the C7 position. vulcanchem.com This can serve to orient the molecule within a binding pocket, either by fitting into a complementary hydrophobic pocket or by sterically preventing unproductive binding modes.
The strategic placement of this methyl group, in conjunction with the electronic influence of the C4 fluorine atom and the hydrogen-bonding and chelating potential of the C2 carboxylic acid, creates a unique chemical entity with a specific profile for molecular recognition and biological activity.
Importance of the Carboxylic Acid for Biological Interactions
The carboxylic acid moiety at the C2 position of the indole scaffold is a pivotal functional group for the biological activity of this compound. This group's significance lies in its capacity to engage in crucial molecular interactions within the active sites of biological targets, such as enzymes. The carboxyl group can act as a metal-chelating agent; for instance, in the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid structure has been shown to chelate with two Mg²⁺ ions in the enzyme's active site. nih.gov This interaction is fundamental for inhibiting the enzyme's function.
Beyond metal chelation, the carboxylic acid group is a versatile hydrogen bond donor and acceptor. It can form strong ionic bonds (salt bridges) with positively charged amino acid residues like lysine (B10760008) and arginine, and hydrogen bonds with other polar residues. These interactions help to anchor the molecule in the correct orientation within the binding pocket, enhancing its affinity and specificity for the target. The aromatic portion of the indole-2-carboxylic acid can also engage in π-π stacking interactions with viral DNA or aromatic amino acid residues, further stabilizing the ligand-target complex. nih.gov
Mechanistic Insights from In Vitro Cellular Assays (non-human cell lines)
Investigations using in vitro non-human cellular assays are essential for understanding how this compound affects cellular functions at a mechanistic level. Such assays can determine if the compound activates or inhibits specific signaling pathways that control processes like cell growth, inflammation, or death. By treating cell lines with the compound, researchers can measure changes in the levels of key signaling proteins, their phosphorylation status, or the expression of downstream target genes. The potency of the compound is typically quantified as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value, which indicates the concentration required to elicit a 50% response. While indole derivatives are known to have broad biological activities, specific data on the modulation of cellular signaling pathways by this compound is not detailed in the available literature. fluoromart.com
| Cell Line | Target Pathway | Assay Type | Result (e.g., IC₅₀, EC₅₀) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Determining the subcellular location where a compound accumulates is critical for identifying its molecular targets and mechanism of action. Techniques such as fluorescence microscopy using a tagged version of the compound or cell fractionation coupled with mass spectrometry can reveal whether this compound localizes to the nucleus, mitochondria, cytoplasm, or other organelles. For example, if the compound is found predominantly in the nucleus, it might suggest an interaction with transcription factors or other nuclear proteins. If it accumulates in the mitochondria, it could be affecting cellular metabolism or apoptosis. This information provides crucial context for its observed biological effects.
Assessment of In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (non-human models)
Metabolic stability is a critical parameter in drug discovery, indicating how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. springernature.com This is commonly assessed using in vitro systems like liver microsomes or hepatocytes from non-human species (e.g., rat, mouse). labcorp.comyoutube.com Liver microsomes contain key drug-metabolizing enzymes like the Cytochrome P450 (CYP450) family. youtube.com In these assays, the compound is incubated with the microsomes or hepatocytes, and the rate of its disappearance is measured over time. labcorp.commercell.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. labcorp.comyoutube.com A short half-life and high clearance suggest the compound is rapidly metabolized, which may limit its systemic exposure and duration of action in vivo.
| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |
| Liver Microsomes | Data Not Available | Data Not Available | Data Not Available |
| Hepatocytes | Data Not Available | Data Not Available | Data Not Available |
The permeability of a compound is a measure of its ability to pass through biological membranes, which is a key factor for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay are two common in vitro methods for assessing this property. PAMPA provides a measure of passive diffusion across an artificial lipid membrane, offering a high-throughput screen of a compound's basic permeability. evotec.comresearchgate.net
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium. This model assesses not only passive diffusion but also the effects of active transport mechanisms, such as uptake and efflux. evotec.comnih.gov The key output is the apparent permeability coefficient (Papp), measured in both the absorptive (apical-to-basolateral) and secretory (basolateral-to-apical) directions. The ratio of these Papp values gives the efflux ratio, which can indicate if the compound is a substrate for efflux transporters that could limit its absorption. nih.gov
| Assay | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio |
| Caco-2 | A to B | Data Not Available | Data Not Available |
| Caco-2 | B to A | Data Not Available | Data Not Available |
| PAMPA | N/A | Data Not Available | N/A |
Plasma Protein Binding Characteristics
The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, metabolism, and excretion. While specific experimental data on the plasma protein binding of this compound is not extensively documented in publicly available literature, its structural features provide a basis for predicting its likely binding characteristics.
Human plasma contains several proteins to which drugs can bind, with human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP) being the most significant. nih.gov The binding is typically reversible and influences the concentration of the free, pharmacologically active drug in circulation. nih.gov
The structure of this compound suggests a propensity for binding to plasma proteins, particularly albumin, which primarily binds acidic compounds. The presence of the carboxylic acid moiety confers an acidic nature to the molecule. Furthermore, the indole nucleus, along with the methyl and fluoro substituents, contributes to the molecule's lipophilicity. The fluorine atom, in particular, can enhance lipophilicity and binding affinity. tandfonline.com
The interplay of these structural elements would likely result in a moderate to high degree of plasma protein binding. The specific binding affinity and the fraction of the bound versus unbound drug would require experimental determination through techniques such as equilibrium dialysis, ultrafiltration, or spectroscopy.
Table 1: Predicted Plasma Protein Binding Characteristics of this compound
| Characteristic | Predicted Outcome | Structural Rationale |
| Primary Binding Protein | Human Serum Albumin (HSA) | The presence of the acidic carboxylic acid group favors binding to HSA. |
| Binding Forces | Hydrophobic interactions, hydrogen bonding, ionic interactions | The indole ring and methyl group contribute to hydrophobic interactions, while the carboxylic acid can participate in hydrogen bonding and ionic interactions. |
| Expected Binding Affinity | Moderate to High | The combination of lipophilic and acidic features suggests a significant interaction with plasma proteins. |
It is important to note that this table represents a prediction based on the chemical structure, and empirical data is necessary for confirmation.
Conception of Chemical Probes for Biological System Interrogation
Chemical probes are powerful tools in chemical biology for studying the function of proteins and other biological molecules in their native environment. The indole scaffold, a common motif in bioactive molecules, serves as a valuable starting point for the design of such probes. fluoromart.com this compound itself holds potential as a precursor for the development of targeted chemical probes.
The design of a chemical probe from this molecule would involve the strategic introduction of a reporter group or a reactive group. For instance, a fluorescent dye could be appended to the indole core, allowing for the visualization of the molecule's interaction with its biological target through fluorescence microscopy. This approach has been explored with similar indole derivatives, which have shown potential as fluorescent probes for studying protein structure and dynamics. fluoromart.com
Alternatively, the carboxylic acid group could be modified to incorporate a photo-affinity label or a "warhead" that can covalently bind to its target protein upon activation. This would enable the identification of the protein target and the specific binding site. The fluorine and methyl substitutions on the indole ring can be advantageous in probe design, as they can modulate the compound's selectivity and metabolic stability. tandfonline.com
The development of chemical probes from this compound would facilitate a deeper understanding of its mechanism of action and could lead to the discovery of new therapeutic targets.
Potential Applications in Materials Science and Supramolecular Chemistry
Utilization as a Molecular Building Block for Advanced Functional Materials
4-fluoro-7-methyl-1H-indole-2-carboxylic acid serves as a versatile molecular building block for the synthesis of advanced functional materials. The indole (B1671886) scaffold itself is a privileged structure in materials science, and the specific functionalization of this compound enhances its utility. ossila.commdpi.com The carboxylic acid group at the 2-position provides a key reactive site for incorporation into larger molecular architectures such as polymers and metal-organic frameworks (MOFs). acs.orgmdpi.com
The presence of a fluorine atom can significantly influence the properties of the resulting materials. Fluorination is a known strategy to enhance thermal stability, and modulate electronic properties and lipophilicity. daneshyari.comresearchgate.net In the context of MOFs, fluorinated linkers can lead to novel structures with unique sorption and separation properties, often with increased hydrophobicity and stability. nih.govrsc.org The introduction of fluorine can also facilitate non-covalent interactions, such as halogen bonding and F–π interactions, which can play a crucial role in the assembly and packing of the final material. researchgate.net
The methyl group at the 7-position, while seemingly simple, can exert significant steric influence, directing the self-assembly process and affecting the packing of molecules in the solid state. This can be exploited to create materials with specific porosities or to fine-tune the intermolecular interactions within a crystal lattice.
Self-Assembly Properties and Formation of Supramolecular Architectures
The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of bottom-up nanotechnology. This compound possesses multiple features that can drive and direct self-assembly. The carboxylic acid group is a primary driver of self-assembly through the formation of robust hydrogen-bonded dimers or catemers. aip.orgnih.gov
The planar indole core is prone to π-π stacking interactions, which are fundamental in the organization of aromatic molecules. mdpi.com The strength and geometry of these stacking interactions can be modulated by the substituents. Halogenation of an indole ring has been shown to have a moderate effect on the stability of π-π stacking, with the effect becoming more pronounced with heavier halogens. mdpi.com The fluorine atom in this compound can influence the electrostatic potential of the aromatic surface, thereby tuning the π-π stacking interactions. researchgate.netsoton.ac.uk
Furthermore, the fluorine atom can participate in weaker, yet structurally significant, interactions such as halogen bonding. These directional interactions can guide the formation of specific supramolecular synthons, leading to predictable and well-ordered architectures. The interplay of hydrogen bonding, π-π stacking, and halogen bonding can result in the formation of complex and functional supramolecular structures like tapes, sheets, and porous networks.
Coordination Chemistry with Metal Ions for Hybrid Materials
The carboxylic acid functionality of this compound makes it an excellent ligand for coordination with a wide range of metal ions. rsc.orgrsc.org This opens up the possibility of creating a diverse array of metal-organic complexes and coordination polymers, including MOFs. nih.gov The coordination can occur through the carboxylate group, which can act as a monodentate, bidentate, or bridging ligand. mdpi.compreprints.org
The indole nitrogen can also potentially participate in coordination, leading to different binding modes and geometries of the resulting metal complexes. The electronic properties of the indole ring, modified by the electron-withdrawing fluorine atom and the electron-donating methyl group, will influence the ligand's donor strength and the stability of the resulting metal complexes.
The formation of these hybrid materials can lead to functionalities not present in the individual components. For example, the incorporation of metal ions can introduce catalytic activity, magnetic properties, or enhanced luminescence. The porosity of MOFs constructed from this ligand could be tailored for applications in gas storage, separation, and catalysis.
Below is a table summarizing the potential coordination modes of this compound with metal ions.
| Coordination Site | Potential Binding Mode | Resulting Structure |
| Carboxylate Group | Monodentate, Bidentate Chelate, Bidentate Bridge | Discrete Metal Complexes, 1D/2D/3D Coordination Polymers (MOFs) |
| Indole Nitrogen | Monodentate | Discrete Metal Complexes, Coordination Polymers |
| Combined Carboxylate and Indole Nitrogen | Bidentate Chelate | Discrete Metal Complexes |
Integration into Sensing Platforms and Molecular Recognition Systems
Indole derivatives are well-known for their intrinsic fluorescence properties, making them attractive candidates for the development of fluorescent chemosensors. researchgate.netresearchgate.netsjp.ac.lk The fluorescence of the indole core is sensitive to its local environment and can be quenched or enhanced upon interaction with specific analytes, such as metal ions. mdpi.com The coordination of metal ions to the carboxylic acid group of this compound could lead to significant changes in its fluorescence emission, providing a basis for a "turn-on" or "turn-off" sensing mechanism. nih.gov
The selectivity of such a sensor can be tuned by the specific binding pocket created by the ligand around the metal ion. The fluorine and methyl substituents can influence the binding affinity and selectivity for different metal ions. For instance, the introduction of electron-rich species to the indole molecule can enhance its selectivity towards certain cations. sjp.ac.lk
Beyond metal ion sensing, the indole moiety is also recognized for its role in molecular recognition, particularly in biological systems where the indole side chain of tryptophan is often involved in key binding interactions. nih.govbiorxiv.org The functional groups on this compound provide handles for its incorporation into larger host molecules or for its immobilization onto surfaces to create platforms for the selective recognition of small molecules or biomolecules.
The table below outlines potential sensing applications for this compound-based systems.
| Analyte | Sensing Mechanism | Potential Application |
| Metal Ions | Fluorescence Quenching/Enhancement | Environmental monitoring, biological imaging |
| Small Organic Molecules | Host-Guest Interactions | Detection of pollutants, quality control |
| Biomolecules | Specific Binding (e.g., to proteins) | Diagnostics, bio-sensing |
Future Directions and Emerging Research Paradigms for 4 Fluoro 7 Methyl 1h Indole 2 Carboxylic Acid
Development of Innovative and Efficient Synthetic Methodologies
The synthesis of indole (B1671886) derivatives has been a subject of extensive research, leading to a variety of established methods. However, the demand for more sustainable, efficient, and scalable processes necessitates the development of novel synthetic strategies.
Future synthetic research for 4-fluoro-7-methyl-1H-indole-2-carboxylic acid and its derivatives could focus on:
Multicomponent Reactions (MCRs): Innovative MCRs that allow for the de novo assembly of the indole core from simple, inexpensive starting materials are highly desirable. An example is a two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization, which proceeds under mild conditions using ethanol (B145695) as a solvent and without a metal catalyst. rsc.orgrug.nlrsc.org This approach offers high atom economy and reduces waste.
Flow Chemistry: Continuous flow synthesis can offer significant advantages over traditional batch processing, including improved safety, better reaction control, higher yields, and easier scalability. Adapting known indole syntheses, such as the Fischer or Madelung methods, to flow chemistry could streamline the production of this compound.
C-H Activation/Functionalization: Direct C-H activation represents a powerful tool for modifying the indole scaffold. Developing regioselective C-H functionalization methods would allow for the late-stage introduction of various substituents onto the this compound core, enabling the rapid generation of diverse chemical libraries for biological screening.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence can lead to highly stereoselective and environmentally friendly processes. Exploring enzymes for key transformations, such as asymmetric reduction or oxidation, could provide access to chiral derivatives with unique biological activities.
A general synthetic approach for related indole-2-carboxylic acid esters involves the reductive cyclization of a corresponding o-nitrophenyl precursor. orgsyn.org For instance, a robust synthesis for a key intermediate, methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, was achieved in five steps from a commercially available aniline (B41778) derivative, avoiding hazardous reagents and chromatographic purification. acs.org A similar strategy could be adapted for the target compound.
Table 1: Comparison of Synthetic Methodologies for Indole Synthesis
| Methodology | Advantages | Disadvantages | Potential Applicability |
|---|---|---|---|
| Fischer Indole Synthesis | Widely used, versatile | Harsh acidic conditions, limited substrate scope | Foundational method, can be improved with new catalysts |
| Reductive Cyclization | Good yields for specific substrates | May require metal catalysts | Applicable for precursors like 4-fluoro-2-nitrophenyl acetone derivatives google.com |
| Multicomponent Reactions | High efficiency, sustainable, mild conditions | Scope can be limited by component availability | Ideal for library synthesis and green chemistry approaches rug.nl |
| C-H Functionalization | Late-stage diversification, high atom economy | Regioselectivity can be challenging | Excellent for creating analogs from the core structure |
Application of Advanced Analytical and Spectroscopic Techniques for Deeper Understanding
A thorough understanding of the structural and electronic properties of this compound is crucial for its development. Advanced analytical and spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structure elucidation. researchgate.net Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. Fluorine-19 (¹⁹F) NMR would be particularly important for probing the local environment of the fluorine atom, which can provide insights into intermolecular interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the compound. rsc.org Techniques like tandem MS (MS/MS) can be used to study its fragmentation patterns, which can aid in the structural identification of metabolites in future studies.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including bond lengths, bond angles, and intermolecular packing in the solid state. mdpi.com This information is invaluable for understanding solid-state properties and for validating computational models.
Computational Chemistry: Density Functional Theory (DFT) calculations can complement experimental data by predicting optimized geometries, vibrational frequencies (FT-IR), and NMR chemical shifts. researchgate.net These computational studies can also provide insights into the molecule's electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to its reactivity. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data Type | Predicted Values/Characteristics |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | Signals expected for indole NH (~11-12 ppm), aromatic protons (6.5-7.5 ppm), and methyl group protons (~2.4 ppm). rsc.orgmdpi.com |
| ¹³C NMR | Chemical Shift (ppm) | Signals for carboxylic acid carbon (~160-170 ppm), aromatic carbons (100-140 ppm), and methyl carbon (~16 ppm). rsc.orgmdpi.com |
| ¹⁹F NMR | Chemical Shift (ppm) | A characteristic signal for the fluorine atom attached to the aromatic ring. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretch (~3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F stretch (~1200 cm⁻¹). rsc.org |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netmednexus.org These computational tools can be leveraged to explore the chemical space around this compound.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to build QSAR models that correlate the structural features of a series of indole derivatives with their biological activity. crimsonpublishers.com This can help identify key molecular descriptors that are important for potency and selectivity, guiding the design of more effective compounds.
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on large databases of known molecules to design novel indole derivatives with desired properties. researchgate.netnih.gov These models can generate structures that are predicted to have high binding affinity for a specific target while maintaining drug-like physicochemical properties.
Predictive Modeling: AI can be used to predict various properties of designed molecules, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. mdpi.com This allows for the in silico filtering of compounds, prioritizing those with a higher probability of success in later stages of drug development. crimsonpublishers.com
High-Throughput Virtual Screening: ML models can be trained to rapidly screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.com This is significantly faster and more cost-effective than traditional high-throughput screening of physical compounds.
Exploration of Novel and Underexplored Biological Targets
The indole-2-carboxylic acid scaffold is a "privileged structure" known to interact with a wide range of biological targets. While some applications have been explored, many potential targets remain uninvestigated for this specific substitution pattern.
Future research should focus on screening this compound and its derivatives against a diverse panel of targets, including:
Enzyme Inhibition: Indole-2-carboxylic acid derivatives have shown inhibitory activity against enzymes such as HIV-1 integrase, indoleamine 2,3-dioxygenase 1 (IDO1), and tryptophan 2,3-dioxygenase (TDO). mdpi.comnih.govrsc.org The unique electronic nature of the 4-fluoro-7-methyl substitution pattern may confer novel inhibitory properties against these or other enzymes, such as kinases or proteases.
Receptor Modulation: The compound could be tested for its ability to modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) or nuclear receptors. The fluorine atom, for example, can engage in specific hydrogen bonding or halogen bonding interactions within a receptor's binding pocket.
Antimicrobial Activity: Indole derivatives have been investigated for their potential as antimicrobial agents. nih.gov For example, certain indole-2-carboxamides have demonstrated potent activity against Mycobacterium tuberculosis. nih.gov Screening against a panel of pathogenic bacteria and fungi could reveal new therapeutic applications.
Antiparasitic Activity: The indole-2-carboxamide scaffold has been identified as a starting point for developing agents against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govacs.org
Rational Design of Next-Generation Derivatives with Tailored Properties
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of the structure-activity relationship (SAR).
Building on the this compound core, next-generation derivatives can be designed by:
Modifying the Carboxylic Acid: The carboxylic acid group is a key feature, often involved in chelating metal ions in enzyme active sites. mdpi.comrsc.org It can be converted to various bioisosteres, such as amides, esters, or tetrazoles, to modulate its acidity, polarity, and ability to form hydrogen bonds. For example, converting the acid to an amide (an indole-2-carboxamide) is a common strategy that has yielded potent inhibitors for various targets. nih.govnih.gov
Exploring Substitutions at Other Positions: While positions 4 and 7 are substituted, positions 3, 5, and 6 on the indole ring are available for modification. Introducing different functional groups at these positions can probe interactions with different regions of a target's binding site. SAR studies on related indole inhibitors have shown that substitutions at these positions can dramatically affect activity. nih.gov
Structure-Based Design: If the crystal structure of a target protein in complex with an indole ligand is available, structure-based design can be employed. This involves using computational docking and molecular dynamics simulations to design new derivatives that make optimal interactions with the protein, thereby enhancing binding affinity and selectivity. nih.gov
Considerations for Sustainable Production and Environmental Impact in Chemical Research
Modern chemical research places a strong emphasis on green chemistry and sustainability. The future development of this compound should incorporate these principles from the outset.
Green Synthetic Routes: As mentioned, developing synthetic methods that use non-toxic solvents (like ethanol or water), avoid heavy metal catalysts, and minimize waste generation is crucial. rsc.orgrsc.org The principles of atom economy and process mass intensity (PMI) should be used to evaluate and optimize synthetic routes. researchgate.net
Biodegradability and Environmental Fate: Indole itself is a widespread environmental compound produced from both natural and anthropogenic sources. nih.gov However, the introduction of a fluorine atom can increase the metabolic stability and environmental persistence of a molecule. Therefore, it is important to study the potential biodegradability and environmental fate of this compound. Research into the microbial degradation of polyfluoroalkyl chemicals suggests a growing interest in understanding how such compounds interact with the environment. fluoromart.com
Lifecycle Assessment: A comprehensive lifecycle assessment of the compound's production and potential use should be considered. This includes evaluating the environmental impact of the starting materials, the energy consumption of the synthesis, and the potential for recycling solvents and catalysts.
By embracing these future directions, researchers can systematically explore and optimize the chemical and biological properties of this compound, potentially leading to the development of new scientific tools or therapeutic agents while adhering to the principles of sustainable science.
Q & A
Q. What synthetic routes are recommended for preparing 4-fluoro-7-methyl-1H-indole-2-carboxylic acid, and how can purity be validated?
Methodological Answer: A common approach involves functionalizing the indole core via Friedel-Crafts alkylation or halogenation. For fluorination at the 4-position, electrophilic fluorinating agents (e.g., Selectfluor®) can be used under acidic conditions. Methylation at the 7-position may require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid). Purity validation should combine HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight (179.15 g/mol) . NMR (¹H/¹³C/¹⁹F) is critical: expect distinct fluorine coupling in ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons) and a carbonyl peak at ~170 ppm in ¹³C NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ ~2.5 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons.
- ¹⁹F NMR : A singlet near δ -110 to -120 ppm confirms the fluorine substituent .
- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1680–1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass should match 179.1478 g/mol (C₉H₆FNO₂) .
Q. What storage conditions prevent decomposition of this compound?
Methodological Answer: Store at +4°C in airtight, light-resistant containers under inert gas (N₂/Ar). Avoid moisture to prevent hydrolysis of the carboxylic acid group. Stability tests under varying pH (e.g., 3–9) and temperatures (25–40°C) are recommended to assess degradation kinetics .
Advanced Research Questions
Q. How does fluorine substitution at the 4-position influence electronic properties and reactivity compared to other isomers (e.g., 5- or 6-fluoro)?
Methodological Answer: Computational studies (DFT) can map electron density via Mulliken charges or electrostatic potential surfaces. Fluorine at the 4-position increases electrophilicity at the 2-carboxylic acid group, enhancing reactivity in nucleophilic acyl substitutions. Compare with 7-fluoro isomers (e.g., 7-fluoro-1H-indole-3-carboxylic acid, CAS 858515-66-9) to assess regioselectivity in cross-coupling reactions . Experimentally, cyclic voltammetry can quantify redox potentials affected by fluorine’s inductive effect.
Q. What catalysts and conditions optimize yield in cross-coupling reactions involving this compound?
Methodological Answer: For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ or XPhos Pd G3 with K₂CO₃ in THF/water (3:1) at 80°C. Monitor for dehalogenation side reactions (common with fluorinated aromatics) via TLC or GC-MS. Optimize ligand-to-metal ratios (e.g., 1:1 to 1:3) to minimize Pd black formation. For amide bond formation, HATU/DIPEA in DMF at 0°C→RT improves coupling efficiency while preserving fluorine integrity .
Q. How can computational modeling predict reactivity in nucleophilic substitutions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Focus on the carboxylic acid’s electrophilicity and fluorine’s para-directing effects. Compare Fukui indices to identify reactive sites. Solvent effects (PCM model for DMSO/MeCN) refine predictions. Validate with kinetic studies (e.g., SNAr reactions with amines) .
Q. What in vitro assays are suitable for evaluating bioactivity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs).
- Cytotoxicity : MTT/WST-1 assays in cancer cell lines (e.g., HeLa, MCF-7).
Dose-response curves (IC₅₀/EC₅₀) and molecular docking (AutoDock Vina) can link structure to activity. Compare with non-fluorinated analogs to isolate fluorine’s role .
Data Contradictions and Troubleshooting
Q. How to resolve discrepancies between theoretical and experimental melting points?
Methodological Answer: Theoretical melting points (e.g., predicted via QSPR models) may conflict with experimental data due to polymorphism or impurities. Recrystallize from acetic acid (as in ) and perform DSC to identify polymorphs. Purity checks via elemental analysis (%C, %N) and XRD (for crystalline forms) clarify discrepancies .
Q. Why do fluorinated analogs show variable bioactivity despite similar purity?
Methodological Answer: Impurities (e.g., dehalogenated byproducts) below HPLC detection limits (<0.1%) may still affect bioactivity. Use LC-MS/MS to trace low-abundance contaminants. Compare batch-to-batch bioactivity and employ orthogonal purification (e.g., prep-HPLC followed by recrystallization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
